molecular formula C15H20N2O3 B1356419 tert-butyl N-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate CAS No. 86499-69-6

tert-butyl N-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate

Cat. No.: B1356419
CAS No.: 86499-69-6
M. Wt: 276.33 g/mol
InChI Key: KMQMLZIXVMSMOI-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate is a bicyclic carbamate derivative with a benzazepine core. Its molecular formula is C₁₆H₂₁N₃O₃ (molecular weight: 303.35 g/mol), featuring a tert-butyl carbamate group attached to the 3-position of the benzazepin-2-one scaffold . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and antiparasitic pathways. Its structural rigidity and stereochemical complexity make it valuable for structure-activity relationship (SAR) studies.

Key properties include:

  • Appearance: Typically isolated as a brown solid or oil, depending on substituents .
  • Synthetic Route: Synthesized via Boc-protection of the benzazepine amine group, followed by coupling reactions (e.g., with tert-butylamino or cyclohexylamino moieties) .
  • Applications: Used in antitrypanosomal agents and Apelin-13 mimetics .

Properties

IUPAC Name

tert-butyl N-(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-12-9-8-10-6-4-5-7-11(10)16-13(12)18/h4-7,12H,8-9H2,1-3H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQMLZIXVMSMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531451
Record name tert-Butyl (2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86499-69-6
Record name tert-Butyl (2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

tert-butyl N-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carboxylesterase enzymes, which are involved in the hydrolysis of ester bonds This interaction is crucial for its metabolic stability and activity

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in metabolic pathways and cellular stress responses. Additionally, it can impact cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux and levels of metabolites.

Molecular Mechanism

The molecular mechanism of This compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with carboxylesterase enzymes results in the hydrolysis of ester bonds, which is essential for its metabolic activity

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and reducing cellular stress. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects and dose-response relationships need to be carefully studied to determine the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes such as carboxylesterases, which play a crucial role in its metabolism. The compound’s metabolism may also involve other enzymes and cofactors that contribute to its biotransformation and elimination from the body. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, its localization and accumulation within different cellular compartments can affect its activity and function. Studies on the compound’s transport and distribution are necessary to understand its pharmacodynamics and therapeutic potential.

Subcellular Localization

The subcellular localization of This compound is an important aspect of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Its localization can influence its interactions with other biomolecules and its overall efficacy

Biological Activity

tert-butyl N-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate (CAS No. 86499-69-6) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₅H₂₀N₂O₃
  • Molecular Weight: 276.33 g/mol
  • Structure: The compound features a benzazepine core, which is known for its diverse pharmacological activities.

Research indicates that compounds with a benzazepine structure often interact with various biological targets, including receptors and enzymes. Specifically, the presence of a carbamate moiety may enhance its interaction with biological systems by facilitating hydrogen bonding and increasing lipophilicity.

Antioxidant Properties

Studies have shown that this compound exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. In vitro studies suggest that it can protect neuronal cells from apoptosis induced by oxidative stress. This could be particularly beneficial in conditions such as Alzheimer's disease.

Antimicrobial Activity

Preliminary tests indicate that this compound demonstrates antimicrobial properties against certain bacterial strains. Further research is needed to elucidate the specific mechanisms involved.

Study 1: Neuroprotection in Cell Cultures

In a study conducted on SH-SY5Y neuroblastoma cells, the compound was shown to reduce cell death induced by hydrogen peroxide exposure. The results indicated a dose-dependent protective effect, suggesting potential applications in neurodegenerative disease therapies.

Concentration (µM)Cell Viability (%)
050
1070
5085
10095

Study 2: Antioxidant Activity Assessment

The antioxidant capacity was measured using the DPPH assay. This compound showed significant scavenging activity compared to standard antioxidants like ascorbic acid.

SampleIC50 (µg/mL)
tert-butyl carbamate25
Ascorbic Acid30

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzazepine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Synthesis Method Reference
tert-Butyl N-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate C₁₆H₂₁N₃O₃ 303.35 tert-Butyl carbamate Intermediate for antitrypanosomal agents Boc-protection and coupling
2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide dihydrochloride (2o) C₁₈H₂₆Cl₂N₄O₂ 401.34 Piperazinyl-ethylamide Antitrypanosomal (IC₅₀ < 1 µM) Hydrolysis of tert-butyl carbamate precursor
N-(2-Aminoethyl)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetamide hydrochloride (2p) C₁₄H₁₉ClN₃O₂ 296.77 Aminoethylamide Antitrypanosomal (IC₅₀ < 1 µM) Hydrolysis of tert-butyl carbamate precursor
tert-Butyl (R)-(1-(2-(tert-butylamino)-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate C₂₀H₃₀N₄O₄ 390.48 tert-Butylaminoethyl Apelin-13 mimetic (HPLC tR = 2.33 min) Amide coupling with Boc-protected intermediates
tert-Butyl (R)-(1-(2-(cyclohexylamino)-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate C₂₂H₃₂N₄O₄ 416.52 Cyclohexylaminoethyl Apelin-13 mimetic (HPLC tR = 2.34 min) Amide coupling with Boc-protected intermediates

Key Findings:

Antitrypanosomal Activity: Compounds 2o and 2p demonstrate potent activity (IC₅₀ < 1 µM) against Trypanosoma brucei, attributed to their piperazinyl and aminoethyl substituents, which enhance solubility and target binding .

Apelin-13 Mimetics: The tert-butylamino and cyclohexylamino derivatives exhibit similar retention times in HPLC but differ in physical states (solid vs. oil), suggesting that bulky substituents (e.g., cyclohexyl) reduce crystallinity .

Synthetic Flexibility : Hydrolysis of tert-butyl carbamate precursors (e.g., using TFA in DCM) is a common strategy to generate bioactive amines or amides .

Comparison with Heterocyclic Analogues

Benzodiazepine vs. Benzazepine Derivatives

  • Benzodiazepines : Replace the azepine nitrogen with an oxygen (e.g., (S)-tert-butyl (5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate). This modification reduces ring strain but may decrease metabolic stability due to increased polarity .
  • Benzazepines: The nitrogen in the seven-membered ring enhances conformational flexibility, improving binding to hydrophobic enzyme pockets (e.g., in antitrypanosomal targets) .

Research Implications

  • SAR Insights : The tert-butyl carbamate group enhances steric shielding, prolonging half-life in vivo .
  • Therapeutic Potential: Structural variations in substituents (e.g., piperazine vs. cyclohexyl) allow fine-tuning of pharmacokinetic properties for specific applications (e.g., CNS vs. antiparasitic drugs) .

Preparation Methods

Starting Materials and Key Intermediates

Compound Role Molecular Formula CAS Number
2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine Core amine precursor C12H14N2O Not always commercially available
tert-Butyl chloroformate (Boc-Cl) or di-tert-butyl dicarbonate (Boc2O) Carbamoylating agent C5H9ClO2 (Boc-Cl) 24424-99-5
Base (e.g., triethylamine or sodium bicarbonate) Acid scavenger - -

Typical Synthetic Procedure

  • Synthesis of the Benzazepine Core
    The benzazepine ring is commonly synthesized via intramolecular cyclization of suitably substituted amino ketones or amines, often under acidic or basic catalysis. This step yields the 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine intermediate.

  • Carbamate Formation
    The amine intermediate is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran under cooling (0–5 °C). A base like triethylamine is added to neutralize the hydrochloric acid generated. Then, tert-butyl chloroformate or di-tert-butyl dicarbonate is added dropwise to the reaction mixture. The reaction is stirred for several hours at low temperature to room temperature until completion.

  • Workup and Purification
    The reaction mixture is quenched with water and extracted with organic solvents. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification is typically achieved by column chromatography or recrystallization to afford tert-butyl N-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate with high purity.

Alternative Methods and Variations

  • Stereoselective Synthesis : When preparing chiral forms such as the (S)- or (R)-enantiomers, chiral auxiliaries or catalysts may be employed during ring formation or carbamate introduction to control stereochemistry.

  • Use of Protecting Groups : The tert-butyl group serves as a protecting group for the carbamate, allowing further functionalization of the molecule without affecting the carbamate moiety. Deprotection can be performed under acidic conditions when needed.

  • Cyclization Variants : Some methods employ different cyclization strategies to form the benzazepine ring, including palladium-catalyzed coupling or intramolecular nucleophilic substitutions, depending on the substituents on the precursor molecules.

  • Reaction Yields : Reported yields for the carbamate formation step typically range from 70% to 90%, depending on reaction conditions and purity of starting materials.

  • Purity and Stability : The tert-butyl carbamate derivative is stable under ambient conditions but should be stored protected from moisture and light to prevent hydrolysis or degradation.

  • Characterization : Confirmation of structure is routinely performed by NMR spectroscopy, mass spectrometry, and elemental analysis. The presence of the carbamate group is confirmed by characteristic signals in the ^1H NMR (tert-butyl singlet around 1.4 ppm) and IR spectroscopy (carbamate C=O stretch near 1700 cm^-1).

Step Reagents/Conditions Notes Typical Yield (%)
Benzazepine ring formation Cyclization of amino ketone precursors, acid/base catalysis May require heating or catalysts 60–85
Carbamate introduction tert-Butyl chloroformate or Boc2O, base (triethylamine), 0–25 °C, inert solvent Slow addition recommended to control reaction 70–90
Purification Column chromatography or recrystallization Solvent choice affects purity -

The preparation of this compound is well-established via the carbamoylation of the corresponding benzazepine amine with tert-butyl carbamoylating agents. The process benefits from mild reaction conditions, good yields, and the stability conferred by the tert-butyl protecting group. Variations in stereochemistry and ring formation methods provide flexibility for research and pharmaceutical applications. The compound’s synthesis is supported by diverse literature and commercial suppliers, confirming its reproducibility and importance as a synthetic intermediate.

Q & A

Q. Advanced Data Contradiction Analysis

  • NMR discrepancies : Aromatic proton splitting patterns may overlap; use 2D techniques (COSY, HSQC) to assign signals .
  • MS anomalies : Fragmentation of the labile carbamate group can lead to incorrect molecular ion identification. High-resolution ESI-MS or MALDI-TOF validates the parent ion .
  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shifts) .

What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

Q. Advanced Reaction Optimization

  • Chiral auxiliaries : Use (R)- or (S)-configured starting materials (e.g., enantiopure benzazepine precursors) .
  • Catalytic asymmetric synthesis : Chiral Lewis acids (e.g., BINOL-derived catalysts) can induce >90% ee in cyclization steps .
  • Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiopurity .

How does the benzazepine core influence biological activity, and what assays validate its interactions?

Advanced Mechanistic Studies
The benzazepine ring mimics natural peptide backbones, enabling binding to G-protein-coupled receptors (GPCRs) or enzymes . Key assays:

  • Kinase inhibition : Fluorescence polarization assays with ATP-binding site probes .
  • Cellular uptake : Radiolabeled (e.g., ³H or ¹⁴C) derivatives track intracellular accumulation .
  • SAR studies : Modify the tert-butyl group or carbamate to assess steric/electronic effects .

What computational methods predict the compound’s reactivity in complex reaction environments?

Q. Advanced Modeling Approaches

  • DFT calculations : Simulate transition states for carbamate formation or ring-opening reactions .
  • Molecular docking (AutoDock Vina) : Predict binding poses with target proteins (e.g., proteases) .
  • Solvent effects : COSMO-RS models optimize solvent selection for solubility/stability .

How is this compound utilized as a building block in drug discovery?

Q. Intermediate Applications

  • Peptide mimetics : The carbamate group serves as a protected amine for solid-phase synthesis .
  • Prodrug development : Hydrolytic cleavage of the tert-butyl group releases active amines in vivo .
  • Library synthesis : Diversify the benzazepine core via Suzuki coupling or reductive amination .

What analytical techniques ensure batch-to-batch consistency in large-scale synthesis?

Q. Quality Control Methods

  • HPLC-DAD/MS : Monitor purity (>99%) and detect trace impurities (e.g., de-Boc byproducts) .
  • Thermogravimetric analysis (TGA) : Assess stability under storage conditions (e.g., hygroscopicity) .
  • Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .

What safety protocols mitigate risks during handling and storage?

Q. Hazard Management

  • PPE : Use nitrile gloves and goggles to prevent skin/eye contact (H315/H319 warnings) .
  • Storage : Keep in airtight containers at −20°C to prevent hydrolysis .
  • Spill response : Neutralize with sodium bicarbonate before disposal .

How are crystallographic disorders resolved in polymorphic forms of this compound?

Q. Advanced Crystallography

  • Twinning detection : PLATON’s TWINABS tool identifies pseudo-merohedral twinning .
  • Disorder modeling : Split occupancies for overlapping tert-butyl conformers in SHELXL .
  • Temperature factors : High-resolution data (synchrotron sources) reduce thermal motion artifacts .

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